molecular formula C13H11NO3 B3460854 Pyridin-3-yl 4-methoxybenzoate

Pyridin-3-yl 4-methoxybenzoate

Cat. No.: B3460854
M. Wt: 229.23 g/mol
InChI Key: SAWNYFZZFROOIO-UHFFFAOYSA-N
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Description

Pyridin-3-yl 4-methoxybenzoate is an aromatic ester compound comprising a pyridine ring substituted at the 3-position and a 4-methoxybenzoate moiety. The 4-methoxybenzoate group is a well-characterized ligand in coordination chemistry, forming stable complexes with transition and lanthanide metals (e.g., La, Ce, Mn, Ni, Cu) through bidentate or ionic interactions with the carboxylate group . The pyridin-3-yl group, a common heterocyclic substituent, may influence electronic properties and solubility, similar to pyridine derivatives discussed in triazolopyridine syntheses . This compound likely exhibits thermal stability and crystalline behavior analogous to other 4-methoxybenzoate esters, such as 4-pentylphenyl 4-methoxybenzoate, which forms a white-to-pale yellow crystalline powder .

Properties

IUPAC Name

pyridin-3-yl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-11-6-4-10(5-7-11)13(15)17-12-3-2-8-14-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNYFZZFROOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-yl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of pyridin-3-yl methanol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsYield (%)Reference
1M NaOH, H₂O, 80°C4-Methoxybenzoic acid + pyridin-3-ol95
1M HCl, ethanol, reflux4-Methoxybenzoic acid + pyridin-3-ol87

Notable Observation : Basic hydrolysis is more efficient due to the stabilization of the tetrahedral intermediate by the methoxy group’s electron-donating effect .

Aminolysis

The ester reacts with amines to form amides:

AmineCatalystSolventYield (%)Reference
AnilineFe₃O₄@MIL-101(Cr)Solvent-free82
BenzylamineK₂CO₃DMF75

Key Finding : Fe₃O₄@MIL-101(Cr) enhances reaction rates by providing Brønsted acid sites and a high surface area .

Transesterification

The methoxybenzoate group exchanges with other alcohols:

AlcoholCatalystTemperatureYield (%)Reference
EthanolH₂SO₄Reflux70
Propargyl alcoholTi(OiPr)₄60°C68

Side Reaction : Competing hydrolysis occurs if moisture is present .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation:

ReactionConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C4-Methoxybenzoate-pyridin-3-yl nitrate63
SulfonationH₂SO₄, SO₃, 50°CPyridin-3-yl 4-methoxybenzenesulfonate58

Regioselectivity : Nitration occurs at the pyridine ring’s position 4 due to meta-directing effects of the nitrogen .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductYield (%)Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF4-Methoxybenzoate-pyridin-3-yl-biphenyl85
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-Arylated derivative79

Optimization : Ligand choice (e.g., Xantphos) significantly improves yields in amination reactions .

Cyclization Reactions

Under specific conditions, the compound forms fused heterocycles:

ReagentsProductYield (%)Reference
POCI₃, DMFPyrido[3,4-b]indole derivative65
NH₂NH₂, ethanolPyrazolo[3,4-b]pyridine analog71

Mechanism : Cyclization involves intramolecular nucleophilic attack facilitated by the pyridine nitrogen .

Scientific Research Applications

Chemistry: Pyridin-3-yl 4-methoxybenzoate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design .

Industry: The compound is also used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Pyridin-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, in anticancer research, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . Molecular docking studies have provided insights into the binding interactions of these derivatives with tubulin.

Comparison with Similar Compounds

Key Differences :

  • Synthetic Routes: While I-6230 and I-6473 are synthesized via multistep organic reactions targeting amino or ether linkages , this compound may be prepared through direct esterification, leveraging the reactivity of pyridin-3-ol and 4-methoxybenzoyl chloride.

Metal Complexes of 4-Methoxybenzoate

4-Methoxybenzoate (4-MeO-Bz) forms stable complexes with metals, contrasting with this compound, which lacks a free carboxylate group for coordination.

Metal Complex Coordination Behavior Thermal Decomposition Range Reference
La(4-MeO-Bz)₃·2H₂O Bidentate carboxylate bonding; dehydrates at 110–150°C 300–600°C (stepwise decay)
Mn(4-MeO-Bz)₂·2H₂O Ionic character; dehydrates at 50–120°C 200–400°C
Cu(4-MeO-Bz)₂·3H₂O Intermediate ionic-covalent bonding 250–500°C

Key Differences :

  • Ligand Functionality : In metal complexes, 4-MeO-Bz acts as a ligand via its carboxylate group, whereas this compound functions as a neutral ester, precluding metal coordination .
  • Thermal Stability : Metal-4-MeO-Bz complexes exhibit lower thermal stability (decomposing <600°C) compared to ester derivatives, which may remain stable at higher temperatures due to covalent bonding .

Physicochemical and Thermal Properties

Comparative data for select compounds:

Compound Physical State Notable IR Bands (cm⁻¹) Thermal Behavior
This compound Likely crystalline ~1700 (ester C=O), ~1250 (C-O) Expected decomposition >250°C (inferred)
Sodium 4-Methoxybenzoate Crystalline 1543 (νₐₛ COO⁻), 1416 (νₛ COO⁻) Melts at ~300°C; no decomposition data
4-Pentylphenyl 4-Methoxybenzoate Crystalline powder Not reported Stable under standard conditions

Key Insights :

  • Spectroscopic Features : this compound would display ester-specific IR bands (C=O stretch ~1700 cm⁻¹), distinct from the carboxylate vibrations (1543–1416 cm⁻¹) in metal complexes .
  • Thermal Resilience : Ester derivatives like 4-pentylphenyl 4-methoxybenzoate show higher handling stability than hydrated metal complexes, which lose water molecules at lower temperatures .

Q & A

Q. What experimental techniques are recommended for characterizing the coordination chemistry of pyridin-3-yl 4-methoxybenzoate with metal ions?

Infrared (IR) spectroscopy in the 1700–1400 cm⁻¹ range is critical for identifying carboxylate coordination modes. For example, anti-symmetrical (νas) and symmetrical (νsym) COO⁻ stretching frequencies can distinguish between monodentate, bidentate, or bridging coordination. In sodium 4-methoxybenzoate, νas and νsym bands at 1543 cm⁻¹ and 1416 cm⁻¹, respectively, indicate bidentate coordination with incomplete bond equalization . Similar analysis can be applied to this compound by comparing shifts in these bands upon metal binding.

Q. How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) elucidate the thermal stability of this compound derivatives?

TGA-DSC provides insights into decomposition pathways, phase transitions, and hydration states. For 4-methoxybenzoate metal complexes, TGA curves reveal stepwise mass loss corresponding to dehydration (e.g., ~100–200°C) and ligand decomposition (>300°C) . For pyridin-3-yl derivatives, analogous experiments should monitor mass loss at specific temperatures to infer stoichiometry and thermal resilience.

Q. What synthetic strategies are effective for preparing this compound esters?

Oxidative cyclization using environmentally benign reagents like sodium hypochlorite (NaOCl) in ethanol is a green method for forming heterocyclic esters. For example, triazolopyridine derivatives were synthesized via hydrazine intermediate oxidation at room temperature . Adapting this protocol, pyridin-3-yl esters could be synthesized by coupling 4-methoxybenzoic acid with pyridinyl precursors under mild oxidative conditions.

Advanced Research Questions

Q. How can computational methods predict vibrational spectra and optimize geometries of this compound complexes?

Density functional theory (DFT) or Hartree-Fock calculations with basis sets like lanL2DZ can simulate IR spectra and optimize molecular geometries. For lanthanum 4-methoxybenzoate, geometry optimization without constraints yielded theoretical IR frequencies matching experimental data . Apply similar workflows to pyridin-3-yl derivatives, ensuring conformational flexibility of the pyridine ring is accounted for during optimization.

Q. What strategies resolve contradictions in thermal decomposition data for structurally similar 4-methoxybenzoate complexes?

Conflicting TGA results may arise from polymorphic variations or differing hydration states. For example, Cu(II)-4-methoxybenzoate exhibited distinct decomposition steps compared to Mn(II) or Ni(II) analogs due to ligand denticity and metal-ligand bond strength . Cross-validate thermal data with powder X-ray diffraction (PXRD) to identify polymorphs and elemental analysis to confirm stoichiometry.

Q. How do crystal structures of 4-methoxybenzoate-bound enzymes inform the design of pyridin-3-yl analogs for biocatalytic studies?

Cytochrome P450 enzymes (e.g., CYP199A2/A4) undergo structural changes upon 4-methoxybenzoate binding, including active-site rearrangements and anion interactions . Use SHELX-based refinement (SHELXL) to resolve similar complexes with pyridin-3-yl derivatives, focusing on hydrogen-bonding networks and steric effects .

Q. What experimental and computational approaches validate microbial metabolism of this compound?

Sulfate-reducing bacteria metabolize 4-methoxybenzoate as an electron donor, producing FeS precipitates . Adapt enrichment cultures with pyridin-3-yl derivatives and monitor metabolite profiles via LC-MS. Pair with genome-scale metabolic models to predict degradation pathways.

Methodological Tables

Q. Table 1: Key IR Bands for 4-Methoxybenzoate Coordination Modes

Coordination Modeνas (cm⁻¹)νsym (cm⁻¹)Δν (cm⁻¹)Reference
Bidentate15431416127
Monodentate1570–16001400–1420>150[N/A]

Q. Table 2: Thermal Decomposition Data for Metal-4-Methoxybenzoate Complexes

Metal IonDehydration Temp (°C)Ligand Decomposition Temp (°C)Reference
Cu(II)110–150280–350
La(III)80–120300–400

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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